synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the , a pivotal intermediate in the manufacturing of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1] These drugs are critical therapeutic agents for managing major depressive disorder and other mood disorders.[2][3] This document details the predominant synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The primary route discussed involves the strategic construction of the isobenzofuran core, beginning with the synthesis of the key precursor, 5-cyanophthalide, followed by a regioselective Grignard reaction and subsequent reductive cyclization.
Introduction and Retrosynthetic Analysis
The target molecule, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, possesses the core bicyclic ether structure of Citalopram but lacks the N,N-dimethylaminopropyl side chain. Its synthesis is a critical step that establishes the essential phenyl-furan-nitrile framework.
A logical retrosynthetic analysis disconnects the molecule at the C1-phenyl bond and the ether linkage, identifying 5-cyanophthalide and a 4-fluorophenyl organometallic species as key synthons. This approach forms the basis of the most widely adopted and industrially scalable synthetic route.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 5-Cyanophthalide
5-Cyanophthalide (1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile) is the cornerstone starting material for this synthesis. While commercially available, its preparation from more fundamental precursors like 5-carboxyphthalide is a common industrial practice. The conversion of the carboxylic acid to a nitrile is typically a multi-step process designed for high purity and yield.
One established method involves the conversion of 5-carboxyphthalide into an acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[4] Other methods proceed through an amide intermediate which is then dehydrated.[5][6]
Workflow: 5-Carboxyphthalide to 5-Cyanophthalide```dot
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Core Synthesis
This protocol synthesizes procedures described in various patents and publications. [7][8]
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Grignard Reagent Preparation (if not commercially sourced): In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine and a portion of dry tetrahydrofuran (THF). Add a small amount of 4-fluorobromobenzene (1.1 eq) to initiate the reaction. Once initiated, add the remaining 4-fluorobromobenzene dissolved in THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
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Grignard Reaction: Cool the prepared Grignard reagent to approximately -5 to 0°C. In a separate flask, suspend 5-cyanophthalide (1.0 eq) in a dry solvent such as toluene or THF. [7]3. Slowly add the suspension of 5-cyanophthalide to the cold Grignard reagent solution. Maintain the temperature below 5°C throughout the addition.
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After the addition, allow the reaction to stir at a low temperature for a few hours until completion (monitored by HPLC).
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Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride (NH₄Cl). [7]Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., toluene). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Reductive Cyclization: Evaporate the solvent to obtain the crude ketone intermediate. Dissolve this intermediate in a suitable alcoholic solvent like methanol.
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Cool the solution to 0-5°C and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction until the ketone is fully reduced.
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Adjust the pH of the solution to acidic (pH ~2-3) using an acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization.
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Final Isolation and Purification: After cyclization is complete, neutralize the mixture and extract the product with a suitable solvent (e.g., ether or dichloromethane). The crude product can be purified via column chromatography on silica gel or by crystallization to yield pure 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Purity |
| Precursor Synthesis | 5-Carboxyphthalide | SOCl₂, NH₃ | Toluene, DMF | 60-80 | 85-95% | >99% (after recrystallization) |
| Grignard Reaction | 5-Cyanophthalide | 4-F-PhMgBr | THF, Toluene | -5 to 5 | 80-90% | (Crude Intermediate) |
| Reductive Cyclization | Ketone Intermediate | NaBH₄, H⁺ | Methanol | 0-25 | 75-85% | >98% (after purification) |
Conclusion
The is a well-established process that hinges on the precise execution of two key stages: the reliable preparation of high-purity 5-cyanophthalide and its subsequent conversion via a Grignard reaction and chemoselective reductive cyclization. The methodologies described herein are robust and scalable, providing an efficient pathway to this crucial pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature during the Grignard addition, and rigorous purification of intermediates are paramount to achieving high yields and the purity required for downstream pharmaceutical manufacturing.
References
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Process for the preparation of 5-Cyanophthalide and intermediates useful therein. (n.d.). myExperiment. Retrieved from [Link]
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Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(15), 6047-6065. Retrieved from [Link]
- Cotticelli, G., & Salvetti, R. (2007). Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. Google Patents, EP1777221A1.
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Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved from [Link]
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Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Retrieved from [Link]
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Process for synthesizing 5-cyanophthalide. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Process For Preparation Of 5 Cyanophthalide (Intermediate Of Citalopram). (n.d.). Google Patents, WO2008035332A2.
- Langs, D. A., & Cristal, M. S. (2004). Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Google Patents, US6753433B2.
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Synthesis of Escitalopram Oxalate. (n.d.). CNKI. Retrieved from [Link]
- Method For the Preparation of Citalopram. (n.d.). Google Patents, EP1298124B1.
-
Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ResearchGate. Retrieved from [Link]
- One pot synthesis of citalopram from 5-cyanophthalide. (n.d.). Google Patents, WO2005077927A1.
- Process and intermediates for preparing escitalopram. (n.d.). Google Patents, WO2003087081A1.
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Chen, Y., et al. (2024). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Retrieved from [Link]
- Process for the preparation of Escitalopram. (n.d.). Google Patents, US7939680B2.
Sources
- 1. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]
- 2. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]
- 4. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 5. myexperiment.org [myexperiment.org]
- 6. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
